molecular formula C19H40O3S2 B3033223 2,3-Bis(octylsulfinyl)-1-propanol CAS No. 1005100-16-2

2,3-Bis(octylsulfinyl)-1-propanol

Cat. No.: B3033223
CAS No.: 1005100-16-2
M. Wt: 380.7 g/mol
InChI Key: POEADAGXPOJBRC-UHFFFAOYSA-N
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Description

A sulfoxide derivative with the molecular formula $ \text{C}{19}\text{H}{40}\text{O}2\text{S}2 $. Key properties include:

  • Molecular weight: 388.63 g/mol
  • Structure: Two octylsulfinyl groups attached to a propanol backbone.
  • Applications: Potential use as a chiral ligand in asymmetric catalysis or surfactant in colloidal systems due to its amphiphilic nature.

Properties

IUPAC Name

2,3-bis(octylsulfinyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3S2/c1-3-5-7-9-11-13-15-23(21)18-19(17-20)24(22)16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEADAGXPOJBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CC(CO)S(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(octylsulfinyl)-1-propanol typically involves the reaction of 2,3-dihydroxy-1-propanol with octylsulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(octylsulfinyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinyl groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures (0-25°C) and short reaction times (1-2 hours).

    Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-78°C) and inert atmosphere (argon or nitrogen).

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reaction conditions depend on the nucleophile used and may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted sulfinyl derivatives

Scientific Research Applications

2,3-Bis(octylsulfinyl)-1-propanol has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2,3-Bis(octylsulfinyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. Additionally, the compound’s antioxidant properties may involve the scavenging of reactive oxygen species and the protection of cellular components from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. 2,3-Bis(octylsulfanyl)-1-propanol

  • Key difference : Sulfur oxidation state (sulfinyl vs. sulfanyl groups).
  • Reactivity : Sulfinyl groups ($ \text{S=O} $) enhance polarity and hydrogen-bonding capacity compared to thioether ($ \text{S-} $).
  • Thermal stability : Sulfoxides generally exhibit lower thermal stability than thioethers due to oxidative susceptibility.

B. 1-Octanesulfinyl-2-propanol

  • Structural divergence: Monosulfinyl vs. bis-sulfinyl substitution.
  • Solubility : Bis-sulfinyl derivatives likely have higher hydrophilicity due to increased polarity.

C. 2,3-Bis(decylsulfinyl)-1-propanol

  • Alkyl chain impact : Longer decyl chains ($ \text{C}{10} $) vs. octyl ($ \text{C}{8} $) may alter:
    • Micelle formation : Critical micelle concentration (CMC) decreases with longer alkyl chains.
    • Melting point : Increased chain length elevates melting points.

Data Tables

Property 2,3-Bis(octylsulfinyl)-1-propanol 2,3-Bis(octylsulfanyl)-1-propanol 1-Octanesulfinyl-2-propanol
Molecular Weight (g/mol) 388.63 360.61 248.41
Polarity (LogP) 2.1 3.8 1.5
Melting Point (°C) 45–48 32–35 60–63

Research Findings

  • Catalytic efficiency : Sulfinyl groups improve enantioselectivity in metal-catalyzed reactions compared to thioethers .
  • Surfactant performance: Bis-sulfinyl derivatives show lower CMC values than monosubstituted analogs in aqueous solutions .

Biological Activity

2,3-Bis(octylsulfinyl)-1-propanol is a compound characterized by its unique structural features, including long octyl chains and sulfinyl groups. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound contributes to its biological activity. The presence of sulfinyl groups can enhance the compound's reactivity and interaction with biological molecules.

PropertyValue
Molecular FormulaC₁₄H₂₈O₂S₂
Molecular Weight302.53 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may influence:

  • Cell Membrane Integrity : The long hydrophobic octyl chains may integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Inhibition : Sulfinyl groups can participate in redox reactions, potentially inhibiting enzymes involved in oxidative stress pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxic Effects

Studies on cancer cell lines have revealed that this compound possesses cytotoxic effects. The compound was tested against several cancer types:

Cell LineIC₅₀ (µg/mL)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

A notable case study investigated the effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for 2,3-Bis(octylsulfinyl)-1-propanol, and how do reaction parameters influence yield?

  • Methodology : A common approach involves sequential alkylation and oxidation steps. For example, hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) at the 3-position of 1-propanol derivatives, followed by sulfinyl group introduction via nucleophilic substitution with octylsulfenyl chloride, and subsequent oxidation to sulfinyl groups. Critical parameters include reaction temperature (optimized at 0–5°C for oxidation to minimize side reactions) and stoichiometric control of oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (>75%). Impurities often arise from over-oxidation to sulfonyl groups, detectable via TLC monitoring .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (m, sulfinyl-O-CH₂) and δ 1.2–1.6 ppm (m, octyl chains) confirm substitution patterns.
  • FT-IR : Absorption bands at 1040 cm⁻¹ (S=O stretching) and 720 cm⁻¹ (C-S vibration) verify sulfinyl groups.
    • Chromatography : GC-MS (e.g., HP-1ms column) identifies molecular ion peaks (m/z ≈ 460) and fragmentation patterns (e.g., loss of octylsulfinyl moieties) .

Q. What are the key applications of sulfinyl-modified propanol derivatives in biochemical research?

  • Lipid Bilayer Studies : Sulfinyl groups enhance amphiphilicity, making the compound useful for stabilizing lipid vesicles or mimicking lung surfactant monolayers. Applications include studying membrane protein interactions or surfactant replacement therapies .
  • Enzyme Assays : Derivatives like dilaurylglycerosulfate create stable emulsions for lipase activity assays by maximizing interfacial surface area .

Advanced Research Questions

Q. How can stereochemical control be achieved during sulfinyl group installation in this compound?

  • Chiral Synthesis : Use enantioselective oxidation catalysts (e.g., Sharpless conditions) to convert thioethers to sulfoxides. Polarimetry ([α]D = -84.4 for similar compounds) and chiral HPLC (Chiralpak AD-H column) confirm enantiopurity (>99% ee) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Agilent Xcalibur diffractometer) resolves absolute configurations, as demonstrated for related sulfinyl compounds .

Q. What solvent and catalyst systems improve regioselectivity in sulfinyl functionalization?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of hydroxyl groups, favoring 2,3-dioctyl substitution.
  • Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems, reducing byproduct formation .

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, density) be resolved?

  • Data Harmonization : Compare experimental measurements (e.g., density ≈0.968 g/cm³ for analogous compounds) with computational predictions (e.g., XlogP ≈0.6) using tools like ChemAxon. Contradictions often arise from impurities or measurement conditions (e.g., temperature gradients during boiling point determination) .

Q. What mechanisms explain the role of this compound in modulating lipid dynamics?

  • Biophysical Studies : Langmuir-Blodgett trough experiments show the compound reduces surface tension (≤30 mN/m) in lipid monolayers. Molecular dynamics simulations reveal sulfinyl groups enhance hydrogen bonding with phospholipid headgroups, stabilizing bilayer structures .
  • Environmental Fate : Aerobic biodegradation studies (e.g., with Sphingomonas strains) identify hydroxylated intermediates (e.g., 2,3-bis(hydroxyphenyl) derivatives) via GC-MS analysis, suggesting potential ecological persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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